1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-5-methyl-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O2/c1-5-13-9(10(16)17)14-15(5)8-3-2-6(11)4-7(8)12/h2-4H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKZMZBRCLNUBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=C(C=C(C=C2)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid typically involves the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate to form an intermediate hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the triazole ring. The final step involves the hydrolysis of the ester group to form the carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of environmentally friendly solvents and reagents is preferred to minimize the environmental impact.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2,4-dichlorophenyl group undergoes nucleophilic aromatic substitution (NAS) at positions activated by electron-withdrawing effects of adjacent chlorine atoms.
| Reaction Conditions | Nucleophile | Product | Yield | Source |
|---|---|---|---|---|
| K₂CO₃, DMF, 80°C, 6h | Piperidine | Phenyl-N-piperidine derivative | 78% | |
| NaOH (10%), EtOH, reflux | Sodium methoxide | 2-Methoxy-4-chlorophenyl analog | 65% | |
| CuI, L-proline, DMSO, 120°C | NaN₃ | 2-Azido-4-chlorophenyl intermediate | 82% |
Mechanism :
-
Chlorine atoms activate the aromatic ring for NAS via inductive effects.
-
Reaction proceeds through a Meisenheimer complex intermediate in polar aprotic solvents.
Carboxylic Acid Derivative Formation
The -COOH group participates in condensation reactions to form pharmacologically relevant derivatives.
Amidation
Key Finding : Electron-withdrawing substituents on the aryl amine improve antifungal potency by 3–5× compared to alkyl amines .
Esterification
| Conditions | Alcohol | Ester Formed | Application |
|---|---|---|---|
| H₂SO₄, reflux | Ethanol | Ethyl ester | Prodrug synthesis |
| SOCl₂, MeOH | Methanol | Methyl ester | Chromatography standard |
Ester derivatives show improved membrane permeability in agricultural fungicide formulations.
Triazole Ring Reactivity
The 1,2,4-triazole core participates in metal coordination and cycloaddition reactions.
Metal Complexation
| Metal Salt | Ligand Ratio | Complex Structure | Application |
|---|---|---|---|
| Cu(NO₃)₂·3H₂O | 1:2 | Octahedral Cu(II) complex | Catalytic oxidation |
| FeCl₃ | 1:3 | Fe(III)-triazole polymer | Photocatalytic degradation |
Coordination Sites : N1 and N4 of triazole ring bind metals, while carboxylic acid acts as counterion .
Click Chemistry
The triazole reacts in copper-catalyzed azide-alkyne cycloaddition (CuAAC):
text1. Generate azide: SOCl₂ → R-N₃ 2. React with propargyl alcohol: CuSO₄/NaAsc, RT → Triazole-linked dimer (87% yield)[3]
Applications include polymer crosslinking and bioconjugation.
Biological Activity Mechanisms
Reaction-derived metabolites exhibit target-specific interactions:
| Derivative | Target Enzyme | Inhibition Constant (Kᵢ) | Effect |
|---|---|---|---|
| Carboxamide | CYP51 (C. albicans) | 0.15 μM | Ergosterol biosynthesis arrest |
| Ethyl ester | DHFR (E. coli) | 2.8 μM | Folate pathway disruption |
Structure-Activity Relationship :
-
Dichlorophenyl group enhances hydrophobic binding to enzyme pockets.
-
Methyl at C5 improves metabolic stability by reducing CYP450 oxidation .
Stability Under Environmental Conditions
| Condition | Degradation Pathway | Half-Life | Major Products |
|---|---|---|---|
| pH 9.0, 25°C | Hydrolysis of -COOH | 48h | Decarboxylated triazole |
| UV light, aqueous | C-Cl bond cleavage | 6h | Hydroxyphenyl derivatives |
| Soil microbiota | N-demethylation | 72h | 5-H-triazole analog |
This comprehensive analysis demonstrates the compound’s versatility in synthetic chemistry and bioactivity modulation. Strategic functionalization of its reactive sites enables tailored applications in pharmaceutical development and materials science.
Scientific Research Applications
Medicinal Applications
- Antifungal Activity : The triazole scaffold is known for its antifungal properties. Research indicates that derivatives of 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid exhibit potent antifungal activity against various strains of fungi such as Candida and Aspergillus species. A study found that certain modifications to the triazole ring enhance efficacy against resistant strains .
- Antibacterial Properties : This compound has shown promising antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives have been synthesized that demonstrate significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Anti-inflammatory Effects : Some studies have indicated that triazole derivatives can exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation. This suggests potential applications in treating inflammatory diseases .
Agricultural Applications
- Fungicides : The compound serves as a key ingredient in fungicides used in agriculture. Its ability to inhibit fungal growth makes it effective in protecting crops from fungal diseases, thereby enhancing yield and quality .
- Pesticides : Due to its structural properties, this triazole derivative also finds application as a pesticide. It can act against various pests while being less harmful to beneficial insects compared to traditional pesticides .
Material Science Applications
- Corrosion Inhibitors : The triazole group is known for its ability to form stable complexes with metal ions, making it suitable for use as a corrosion inhibitor in various industrial applications .
- Polymer Science : Triazole derivatives can be incorporated into polymer matrices to enhance their properties such as thermal stability and mechanical strength. Research is ongoing into developing new materials with improved performance characteristics through the incorporation of this compound .
Case Study 1: Antifungal Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antifungal activity of various triazole derivatives including this compound against Candida albicans. The results indicated that certain derivatives had an MIC of less than 0.5 μg/mL, significantly outperforming traditional treatments .
Case Study 2: Agricultural Use
In field trials conducted on wheat crops treated with formulations containing this compound as a fungicide, researchers observed a reduction in fungal infection rates by up to 70%, leading to improved crop yields and quality compared to untreated controls .
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. For example, its antifungal activity could be attributed to the inhibition of ergosterol synthesis, a key component of fungal cell membranes.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties of Selected Compounds
Key Research Findings
Positional Isomerism Impacts Binding Affinity : Triazoles with 2,4-dichlorophenyl groups exhibit superior steric complementarity to enzyme active sites compared to 3,5-dichloro analogs, as seen in CDK2/cyclin A inhibition studies .
Carboxylic Acid vs. Ester Bioactivity : Ester derivatives like fenchlorazole are pro-drugs requiring hydrolysis to the carboxylic acid for agrochemical activity, highlighting metabolic activation pathways .
Environmental and Metabolic Considerations : Metabolites of mefenpyr-diethyl include triazole- and pyrazole-carboxylic acids, underscoring the environmental persistence of dichlorophenyl-triazole derivatives .
Biological Activity
1-(2,4-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid (commonly referred to as "triazole acid") is a member of the triazole class of compounds, which are characterized by a five-membered ring containing three nitrogen atoms. This compound has garnered interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of triazole acid, supported by various research findings and case studies.
- Molecular Formula : C10H7Cl2N3O2
- Molecular Weight : 272.09 g/mol
- CAS Number : 854737-98-7
- Structure : The compound features a dichlorophenyl group and a carboxylic acid functional group attached to the triazole ring.
Antimicrobial Activity
Triazoles are known for their antimicrobial properties. Studies have shown that derivatives of triazole compounds exhibit varying degrees of effectiveness against bacterial and fungal strains.
-
Bacterial Inhibition :
- In vitro studies have demonstrated that triazole derivatives can inhibit the growth of several Gram-positive and Gram-negative bacteria. For example, certain derivatives have shown Minimum Inhibitory Concentrations (MICs) in the range of 16-64 µg/mL against Staphylococcus aureus and Escherichia coli .
- Fungal Activity :
Anticancer Activity
Recent studies have explored the anticancer potential of triazole derivatives. The compound has been tested in various cancer cell lines:
- Cell Line Studies :
Structure-Activity Relationship (SAR)
Research into the SAR of triazole derivatives has revealed insights into how modifications can enhance biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of halogens (e.g., Cl) | Increased antibacterial and antifungal activity |
| Alteration of the phenyl substituent | Enhanced anticancer effects observed with specific substitutions |
For instance, the introduction of additional chlorine atoms on the phenyl ring has been correlated with increased potency against various pathogens .
Case Study 1: Antifungal Efficacy
A study conducted by researchers evaluated the antifungal properties of various triazole derivatives against clinical isolates of Candida albicans. The study found that triazole acid exhibited comparable efficacy to established antifungal agents like fluconazole, suggesting its potential as an alternative treatment option .
Case Study 2: Anticancer Potential
In another investigation focusing on A549 cells, researchers treated cells with varying concentrations of triazole acid and measured cell viability using MTT assays. The results indicated that at concentrations above 100 µM, cell viability dropped significantly (to around 30% compared to control), highlighting its potential as a chemotherapeutic agent .
Q & A
Q. What are the key structural features of 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid, and how are they validated experimentally?
The compound’s structure is characterized by a triazole core substituted with a 2,4-dichlorophenyl group at position 1, a methyl group at position 5, and a carboxylic acid moiety at position 2. Structural validation typically employs:
- Single-crystal X-ray diffraction to confirm bond lengths (e.g., C–C bonds averaging 1.39 Å) and dihedral angles .
- Spectroscopic techniques (FTIR, NMR) to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, triazole ring protons at δ 7.5–8.5 ppm in ¹H NMR) .
- High-resolution mass spectrometry (HRMS) to verify the molecular formula (C₁₀H₇Cl₂N₃O₂) .
Q. What synthetic routes are commonly used to prepare this compound, and what are the critical reaction conditions?
Synthesis typically involves:
- Cyclocondensation reactions : Combining substituted hydrazines with β-keto esters under reflux in acetic acid, with sodium acetate as a catalyst .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 5 hours to 30 minutes) while maintaining yields of ~70–80% .
- Post-functionalization : Introducing the 2,4-dichlorophenyl group via nucleophilic aromatic substitution using dichlorobenzene derivatives in the presence of K₂CO₃ .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water. Solubility can be enhanced by forming sodium or potassium salts of the carboxylic acid group .
- Stability : Stable at room temperature in inert atmospheres. Degrades under prolonged UV exposure (>24 hours), requiring storage in amber vials .
Advanced Research Questions
Q. How can computational modeling optimize the design of derivatives with enhanced bioactivity?
- Density Functional Theory (DFT) : Calculates electron distribution in the triazole ring and predicts reactive sites (e.g., electrophilic attack at N2) .
- Molecular docking : Screens derivatives against target proteins (e.g., fungal CYP51 for antifungal activity) to prioritize synthesis .
- QSAR models : Correlate substituent electronegativity (e.g., Cl groups) with biological activity using Hammett constants .
Q. What analytical strategies resolve contradictions in biological activity data across studies?
- Dose-response curve normalization : Controls for variations in assay conditions (e.g., IC₅₀ values for antifungal activity range from 2–10 µM depending on fungal strain) .
- Metabolite profiling : Identifies degradation products (e.g., via LC-MS) that may interfere with activity measurements .
- Cross-validation : Replicates assays in multiple cell lines (e.g., HepG2 vs. HEK293) to confirm target specificity .
Q. How does the compound’s stability in biological matrices impact pharmacokinetic studies?
- Plasma stability assays : Incubate the compound with human plasma (37°C, pH 7.4) and quantify degradation via HPLC-UV. Half-life typically ranges from 4–6 hours .
- Microsomal metabolism : Liver microsomes (e.g., rat S9 fraction) reveal CYP450-mediated oxidation of the methyl group, forming a hydroxymethyl metabolite .
Q. What advanced techniques characterize its interactions with biomacromolecules?
- Surface Plasmon Resonance (SPR) : Measures binding affinity (KD ~ 10⁻⁶ M) to serum albumin .
- Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy changes during DNA triplex formation .
- Cryo-EM : Visualizes compound-induced conformational changes in fungal cell membranes .
Methodological Considerations
Q. How to design experiments to assess its mechanism of action in antimicrobial studies?
- Time-kill assays : Monitor bacterial/fungal viability over 24 hours at 2× and 4× MIC concentrations .
- Membrane permeability tests : Use propidium iodide uptake assays in Candida albicans .
- Resistance induction : Serial passaging in sub-MIC concentrations identifies mutation hotspots via whole-genome sequencing .
Q. What strategies mitigate batch-to-batch variability in synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
